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Formamide, N-(3-pyridinylmethyl)-

Catalog No.
S1968440
CAS No.
56625-04-8
M.F
C7H8N2O
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formamide, N-(3-pyridinylmethyl)-

CAS Number

56625-04-8

Product Name

Formamide, N-(3-pyridinylmethyl)-

IUPAC Name

N-(pyridin-3-ylmethyl)formamide

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C7H8N2O/c10-6-9-5-7-2-1-3-8-4-7/h1-4,6H,5H2,(H,9,10)

InChI Key

MTZSCSUNHLJVTD-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC=O

Canonical SMILES

C1=CC(=CN=C1)CNC=O

Formamide, N-(3-pyridinylmethyl)-, also known as 3-pyridinylmethylformamide, is a chemical compound with the molecular formula C7H8N2OC_7H_8N_2O. This compound features a formamide group (C(O)NH2-C(O)NH_2) attached to a pyridine ring, specifically at the 3-position. The presence of the pyridine ring contributes to its unique chemical properties and potential biological activities, making it an important compound in organic synthesis and medicinal chemistry. Formamide, N-(3-pyridinylmethyl)- is characterized by its colorless appearance and is soluble in various organic solvents.

  • Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the formamide group into an amine, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions may occur at the pyridine ring, leading to various substituted derivatives. Common reagents for these reactions include halogenating agents like N-bromosuccinimide.

The major products formed from these reactions include substituted pyridine derivatives, amines, and carboxylic acids, depending on the specific conditions used in each reaction.

Research indicates that formamide, N-(3-pyridinylmethyl)- exhibits potential biological activity. Its mechanism of action involves interactions with various molecular targets, where the formamide group can participate in hydrogen bonding and other non-covalent interactions with biological molecules. Additionally, the pyridine ring can engage in π-π interactions, which may influence its pharmacological properties. Studies suggest that this compound could play a role in biochemical pathways and has potential therapeutic applications in drug development.

Formamide, N-(3-pyridinylmethyl)- can be synthesized through several methods:

  • N-formylation of 3-pyridinemethanamine: One common synthetic route involves using formic acid as the formylating agent under solvent-free conditions. This reaction is often catalyzed by solid acid catalysts like sulfonated rice husk ash (RHA-SO₃H), yielding good to high product yields.
  • Reductive Amination Techniques: In industrial settings, reductive amination methods are employed. For instance, carbon dioxide can be reduced using sodium borohydride under mild atmospheric conditions to yield formamide derivatives efficiently .

Formamide, N-(3-pyridinylmethyl)- has diverse applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: The compound is investigated for its role in biochemical pathways and as a precursor for biologically active substances.
  • Pharmaceutical Development: Ongoing research explores its potential therapeutic applications.
  • Industrial Uses: It is utilized in producing polymers and other industrial chemicals due to its unique properties .

The interactions of formamide, N-(3-pyridinylmethyl)- with biological targets are an area of active research. The compound's ability to engage in hydrogen bonding and π-π interactions makes it a candidate for studying enzyme inhibition and receptor binding. These interactions may lead to altered cellular functions and provide insights into its therapeutic potential.

Several compounds share structural similarities with formamide, N-(3-pyridinylmethyl)-. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-Methyl-N-(2-pyridyl)formamideSimilar structure but with 2-position pyridineDifferent position of the pyridine ring affects reactivity
N-MethylformamideLacks the pyridinylmethyl groupSimpler structure; less diverse reactivity
N-FormylmethylamineContains a formyl group instead of a formamide groupDifferent functional group leads to varied applications

Formamide, N-(3-pyridinylmethyl)- is unique due to its specific structural features that confer distinct chemical and biological properties. The presence of the 3-pyridinylmethyl group allows for targeted interactions with molecular systems, enhancing its utility in research and application compared to similar compounds .

Wikipedia

Formamide, N-(3-pyridinylmethyl)-

Dates

Last modified: 07-22-2023

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